5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid
Description
5-[(4-Methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid (CAS: 1221724-03-3) is an isoxazole-based heterocyclic compound featuring a pyrazole-methyl substituent at the 5-position of the isoxazole ring. Its molecular formula is C₁₀H₁₁N₃O₃, with a molecular weight of 221.216 g/mol . This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates and enzyme inhibitors.
Properties
IUPAC Name |
5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-6-3-10-12(4-6)5-7-2-8(9(13)14)11-15-7/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZACKUJOJQBLKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649283 | |
| Record name | 5-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170258-35-1 | |
| Record name | 5-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 4-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with 4-methyl-3-penten-2-one under reflux conditions.
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For example, 3,5-dimethylisoxazole can be synthesized by reacting 3-methyl-2-butanone oxime with acetic anhydride.
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Coupling of Pyrazole and Isoxazole Rings: : The final step involves coupling the pyrazole and isoxazole rings. This can be achieved by reacting 4-methyl-1H-pyrazole with an appropriate isoxazole derivative under basic conditions, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include reduced forms of the isoxazole ring.
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammatory or neurological diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used to study the biological activity of isoxazole and pyrazole derivatives, including their interactions with proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of both isoxazole and pyrazole rings allows for interactions with a variety of biological targets, including proteins and nucleic acids. The carboxylic acid group can also participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues, highlighting substituent variations, molecular weights, and key properties:
Biological Activity
5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid (CAS: 1170258-35-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features an isoxazole ring fused with a pyrazole moiety, contributing to its unique biological profile. The molecular formula is C₁₀H₁₄N₄O₃, and it has a molecular weight of 230.25 g/mol. The structural characteristics enable interactions with various biological targets, making it a valuable scaffold in drug design.
Antimicrobial Activity
Research indicates that derivatives of pyrazole and isoxazole compounds exhibit antimicrobial properties. For instance, related compounds have shown moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL to higher values depending on structural modifications . While specific data on this compound is limited, the structural similarities suggest potential antimicrobial efficacy.
Anti-inflammatory Properties
The compound's structure suggests it may inhibit pro-inflammatory cytokines. Pyrazole derivatives have been documented to inhibit IL-17 and TNFα production, with IC50 values in the low micromolar range (0.1 to 1 μM) . This activity could position this compound as a candidate for treating inflammatory diseases.
Antiviral Activity
Emerging studies on pyrazole derivatives indicate potential antiviral properties. For example, certain pyrazolo[3,4-d]pyrimidine compounds have demonstrated efficacy against herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV), with effective concentrations in the micromolar range . Given the structural attributes of this compound, further investigation into its antiviral potential is warranted.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in inflammatory processes and microbial resistance mechanisms. For instance:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as p38 MAPK, which plays a crucial role in inflammation . This inhibition could lead to reduced cytokine production.
- Receptor Modulation : The compound may act on various receptors involved in immune response modulation, potentially leading to decreased inflammation and enhanced therapeutic outcomes in autoimmune conditions.
Case Studies and Research Findings
Several studies have explored the broader category of pyrazole derivatives, revealing insights into their biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
